REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][C:7]([OH:10])=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[C:11](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[CH3:11][O:10][C:7]1[N:6]=[C:5]2[NH:1][CH:2]=[CH:3][C:4]2=[CH:9][CH:8]=1 |f:1.2.3|
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Name
|
|
Quantity
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1.52 g
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Type
|
reactant
|
Smiles
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N1C=CC=2C1=NC(=CC2)O
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Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred under nitrogen at room temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture stirred at 56° C. for 12 h
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Duration
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12 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to half its volume
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
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The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 20% ethyl acetate/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C2C(=N1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |